molecular formula C20H20N2O5S2 B2800258 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate CAS No. 1396852-87-1

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate

Cat. No.: B2800258
CAS No.: 1396852-87-1
M. Wt: 432.51
InChI Key: IEHAUIZFFOTVBE-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been a subject of research in the field of pharmaceuticals and chemistry. It is related to a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The exact mass of a related compound, C19H14ClFN4S, was found to be 384.0612 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds similar in structure to the specified chemical have been synthesized and evaluated as aldose reductase inhibitors, showing potential as novel drugs for the treatment of diabetic complications. For example, derivatives of iminothiazolidin-4-one acetate have shown high ALR2 inhibitory potency, indicating their relevance in drug development for diabetes-related complications (Sher Ali et al., 2012).

Antibacterial Activity

Novel derivatives with structural similarities have been synthesized and tested for significant antibacterial activity against both Gram-negative and Gram-positive bacteria. The exploration of such compounds extends to their molecular docking on bacterial targets, demonstrating the potential for developing new antibacterial agents (M. A. Kumari et al., 2017).

Synthesis of Azetidinones

Research has also focused on the synthesis of substituted azetidinones derived from various precursors, including those with structures that could be related to the compound . These studies contribute to the field of synthetic organic chemistry and the development of new pharmaceuticals (Y. Jagannadham et al., 2019).

Mechanism of Action

Future Directions

The future directions for this compound could involve further studies to confirm its binding with human receptors for the design and development of potent antagonists . Additionally, it could be evaluated for various biological activities, such as anti-inflammatory and anti-Parkinsonian activities .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-26-16-4-3-5-17-19(16)21-20(28-17)22-11-14(12-22)27-18(23)10-13-6-8-15(9-7-13)29(2,24)25/h3-9,14H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAUIZFFOTVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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